molecular formula C8H6BrF2NO B6357333 4-bromo-2,5-difluoro-N-methylbenzamide CAS No. 1621165-12-5

4-bromo-2,5-difluoro-N-methylbenzamide

Cat. No.: B6357333
CAS No.: 1621165-12-5
M. Wt: 250.04 g/mol
InChI Key: BPLALDGTDQOQEZ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluoro-N-methylbenzamide is an organic compound with the molecular formula C8H6BrF2NO. It is characterized by the presence of bromine, fluorine, and a methyl group attached to a benzamide core. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-difluoro-N-methylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-difluoro-N-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-2,5-difluoro-N-methylbenzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-difluoro-N-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and two fluorine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-bromo-2,5-difluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLALDGTDQOQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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